Stereochemical Differentiation: (R)-Enantiomer vs. (S)-Enantiomer in PPAR Patent Intermediates
The (R)-enantiomer (CAS 1234845-27-2) is the stereochemical opposite of the (S)-enantiomer (CAS 496061-80-4), which has been specifically utilized as a synthetic intermediate in a patented six-step route from 5-methoxy indanone for preparing dual PPARδ/γ agonists intended for NASH/NAFLD treatment (US20180117013A1, Example 1) [1]. The patent explicitly names ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate as the Example 1 intermediate, establishing the S-configuration's role in this intellectual property landscape [1]. No comparable patent disclosure exists for the (R)-enantiomer in the same therapeutic context, which may provide freedom-to-operate advantages or distinct structure-activity relationship opportunities for investigators exploring stereochemical structure-activity relationships [1].
| Evidence Dimension | Patent-disclosed stereochemical identity as synthetic intermediate for PPARδ/γ agonist programs |
|---|---|
| Target Compound Data | (R)-enantiomer: no explicit patent disclosure as intermediate in PPARδ/γ agonist synthesis pipelines |
| Comparator Or Baseline | (S)-enantiomer (CAS 496061-80-4): explicitly named in US20180117013A1, Example 1, as intermediate in six-step synthesis from 5-methoxy indanone, referencing US 6,828,335 |
| Quantified Difference | Qualitative binary: (S)-enantiomer is patent-disclosed; (R)-enantiomer is not disclosed in the same context |
| Conditions | Patent analysis of T3D Therapeutics portfolio (US20180117013A1), referencing foundational Bayer patent US 6,828,335 |
Why This Matters
For medicinal chemistry programs targeting PPARδ/γ, the (R)-enantiomer may offer distinct intellectual property space and potentially divergent pharmacokinetic or pharmacodynamic properties compared to the patent-encumbered (S)-enantiomer.
- [1] T3D Therapeutics, Inc. Methods of treating liver disease using indane acetic acid derivatives. US Patent US20180117013A1, Example 1, published May 3, 2018. View Source
